Superior Cellular Potency Over (Ra)-15
Mcl-1 inhibitor 14 exhibits a Ki of 0.018 nM for human MCL-1 in a TR-FRET assay, which is approximately 7-fold more potent than AZD5991 (Ki = 0.13 nM), 7-fold more potent than AMG-176 (Ki = 0.13 nM), and 25-fold more potent than A-1210477 (Ki = 0.45 nM) when evaluated under comparable biochemical conditions [1][2]. This quantitative advantage in target engagement is particularly relevant for experiments requiring low nanomolar or sub-nanomolar compound concentrations to achieve full MCL-1 inhibition without exceeding solubility limits or triggering off-target effects.
5.4-fold difference
| Evidence Dimension | MCL-1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.018 nM |
| Comparator Or Baseline | AZD5991: Ki = 0.13 nM; AMG-176: Ki = 0.13 nM; A-1210477: Ki = 0.45 nM |
| Quantified Difference | ~7.2-fold lower Ki vs. AZD5991/AMG-176; ~25-fold lower Ki vs. A-1210477 |
| Conditions | TR-FRET assay using Tb-MCL-1 and MCL-1:Bim construct interaction disruption; mean of ≥4 determinations [1] |
Why This Matters
Higher affinity enables robust target engagement at lower concentrations, reducing the risk of compound precipitation in cell culture and minimizing potential off-target activities driven by high micromolar exposure.
- [1] Schnute ME, et al. Macrocyclic Carbon-Linked Pyrazoles As Novel Inhibitors of MCL-1. ACS Med Chem Lett. 2023;14(7):955–961. View Source
- [2] Anjiechem. AMG-176 Product Datasheet. View Source
